N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide
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Overview
Description
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
The synthesis of N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide typically involves multiple steps, starting from readily available starting materials. The final step involves the acylation of the intermediate compound to form the desired product .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . This inhibition disrupts the phosphorylation of key proteins involved in cell cycle progression, ultimately resulting in the suppression of tumor growth .
Comparison with Similar Compounds
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylpropanamide is unique due to its specific structural features and biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and have been studied for their anticancer and antimicrobial properties.
Triazolopyrimidines: These compounds are structurally related and have shown potential in various therapeutic applications, including antiviral and anticancer activities.
Properties
Molecular Formula |
C19H18ClN7O |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C19H18ClN7O/c1-11(2)19(28)24-16-7-12(3)25-27(16)18-15-9-23-26(17(15)21-10-22-18)14-6-4-5-13(20)8-14/h4-11H,1-3H3,(H,24,28) |
InChI Key |
YQFKPJYDBUAYAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C)C)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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